

A Cross-Species Look at (-)-GSK598809 Pharmacokinetics: A Comparative Guide

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Compound of Interest

Compound Name: (-)-GSK598809

Cat. No.: B8085408

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For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of the pharmacokinetic profile of **(-)-GSK598809**, a selective dopamine D3 receptor antagonist, across various species. By presenting available experimental data alongside that of other relevant dopamine D3 receptor antagonists, this document aims to provide a valuable resource for researchers in the field of drug development.

Executive Summary

(-)-GSK598809 is a selective antagonist of the dopamine D3 receptor. Its pharmacokinetic profile has been characterized in humans and dogs, with additional receptor occupancy data available for rats and baboons. In humans, **(-)-GSK598809** exhibits a moderate time to maximum concentration and a relatively long half-life. Preclinical studies in dogs have also been conducted to establish its pharmacokinetic parameters. This guide provides a summary of these findings and compares them with other notable dopamine D3 receptor antagonists, namely SB-277011 and cariprazine, to offer a broader context for preclinical and clinical research.

Data Presentation: A Comparative Overview

The following tables summarize the key pharmacokinetic parameters of **(-)-GSK598809** and comparator compounds across different species.

Table 1: Pharmacokinetic Parameters of **(-)-GSK598809**

Species	Dose	Route	Tmax (h)	Cmax (ng/mL)	AUC (ng·h/mL)	t1/2 (h)	Reference(s)
Human	175 mg (single)	Oral	2-3	N/A	N/A	~20	[1]
Human	175 mg + alcohol	Oral	N/A	↓ 9%	↑ 15%	N/A	[1]
Dog	3 mg/kg (single)	Oral	N/A	Data not available in snippets	Data not available in snippets	N/A	[2]
Dog	9 mg/kg (single)	Oral	N/A	Data not available in snippets	Data not available in snippets	N/A	[2]

N/A: Not available in the provided search results.

Table 2: Pharmacokinetic Parameters of SB-277011

Species	Dose	Route	Plasma Clearance (mL/min/kg)	Oral Bioavailability (%)	Reference(s)
Rat	N/A	N/A	20	35	
Dog	N/A	N/A	14	43	
Monkey	N/A	N/A	58	2	

Table 3: Pharmacokinetic Parameters of Cariprazine and its Active Metabolite (DDCAR) in Rodents

Species	Compound	Dose	Route	C _{max} (ng/mL)	AUC _{0-inf} (ng·h/mL)	t _{1/2} (h)	F (%)	Reference(s)
Rat	Cariprazine	1 mg/kg	p.o.	25.1 ± 3.4	141 ± 14	5.7	45	[3]
Rat	Cariprazine	1 mg/kg	i.v.	148 ± 30	313 ± 27	5.3	-	
Rat	DDCAR	0.9 mg/kg	p.o.	10.1 ± 1.5	114 ± 19	10.2	26	
Rat	DDCAR	1 mg/kg	i.v.	163 ± 20	438 ± 50	7.9	-	
Mouse	Cariprazine	1 mg/kg	p.o.	129 ± 18	425 ± 50	2.0	N/A	

Table 4: Elimination Half-life of Cariprazine and its Active Metabolites in Humans

Compound	Elimination Half-life (days)
Cariprazine	2-6
Desmethyl-cariprazine (DCAR)	Not Reported
Didesmethyl-cariprazine (DDCAR)	14-21

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of pharmacokinetic studies. The following sections outline the experimental protocols for the key studies cited.

(-)-GSK598809 Pharmacokinetic Study in Dogs

- Subjects: Male beagle dogs.

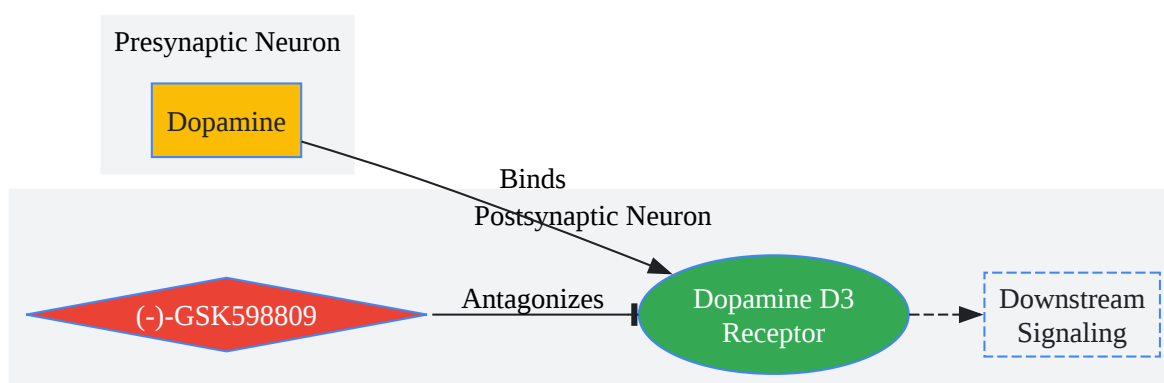
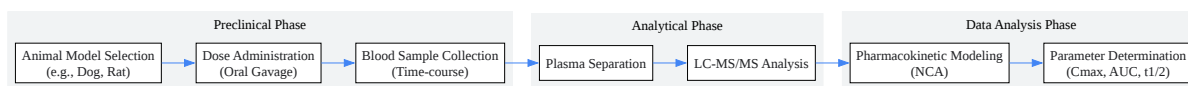
- Dosing: Single oral gavage administration of **(-)-GSK598809** at doses of 3 mg/kg and 9 mg/kg.
- Blood Sampling: Blood samples were collected via jugular venipuncture at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 12, and 24 hours post-dose.
- Analytical Method: Plasma concentrations of **(-)-GSK598809** were determined using a validated liquid chromatography/tandem mass spectrometry (LC-MS/MS) method. The lower limit of quantitation was 5 ng/mL.

Cariprazine Pharmacokinetic Study in Rodents

- Subjects: Male Wistar rats and male NMRI mice.
- Dosing:
 - Rats: Single oral (p.o.) administration of 1 mg/kg cariprazine or 0.9 mg/kg didesmethyl-cariprazine (DDCAR), and intravenous (i.v.) administration of 1 mg/kg cariprazine or 1 mg/kg DDCAR.
 - Mice: Single oral administration of 1 mg/kg cariprazine.
- Analytical Method: Plasma and brain concentrations of cariprazine and DDCAR were analyzed by LC-MS/MS.

Mandatory Visualizations

To better illustrate the concepts and workflows discussed, the following diagrams have been generated using the DOT language.



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